molecular formula C11H22N2O3 B2534819 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate CAS No. 1932019-20-9

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate

Cat. No.: B2534819
CAS No.: 1932019-20-9
M. Wt: 230.308
InChI Key: NHVLLFXVGDDNPB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

1.1.1 Systematic Naming and Molecular Formula
The compound tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is systematically derived from its structural components. The parent piperidine ring system is substituted at positions 3 and 4: a methoxy group (-OCH₃) occupies the 4-position, while a carbamate group (-N(COO-C(C)(C)C)) is attached to the 3-position. The tert-butyl group (C(C)(C)C) is part of the carbamate moiety, serving as a protecting group for the amine functionality.

The molecular formula C₁₁H₂₂N₂O₃ reflects the presence of:

  • C₁₁ : Eleven carbon atoms (six from piperidine, one from methoxy, four from tert-butyl)
  • H₂₂ : Hydrogen atoms distributed across the piperidine ring, methoxy, and tert-butyl groups
  • N₂ : Two nitrogen atoms (one in the piperidine ring, one in the carbamate)
  • O₃ : Three oxygen atoms (two in the carbamate, one in the methoxy).

1.1.2 Constitutional Isomer Possibilities
Constitutional isomers of this compound would exhibit the same molecular formula but differ in connectivity. Potential structural variations include:

  • Positional isomerism : Methoxy group at the 3-position and carbamate at the 4-position.
  • Skeletal isomerism : Alternative piperidine derivatives with different substituent arrangements.
  • Functional group isomerism : Replacement of the carbamate with alternative protecting groups (e.g., benzyl).
Isomer Type Structural Variation Example
Positional Methoxy at C3, carbamate at C4 tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate
Skeletal Substituents on a different bicyclic system Pyrrolidine derivatives
Functional group Alternative protecting groups tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]benzylcarbamate

1.1.3 Synthetic and Structural Implications
The compound’s constitutional isomerism is critical in pharmaceutical synthesis, where subtle structural changes influence biological activity. For example, altering the carbamate group’s position or substituent size can modulate binding affinity to target receptors.

Conformational Analysis of Piperidine Ring System

1.2.1 Chair Conformation and Substituent Orientation
The piperidine ring adopts a chair conformation, a common motif in six-membered saturated heterocycles. In this compound, the substituents at C3 and C4 influence the conformational stability.

Substituent Position Chair Conformation Stability Factor
Methoxy (-OCH₃) C4 Ax

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLLFXVGDDNPB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Dihydropyridines

The most widely employed method for constructing the chiral piperidine core utilizes asymmetric hydrogenation of substituted dihydropyridines. A representative synthesis employs:

Starting material : 3,4-Dimethoxy-1,2,5,6-tetrahydropyridine
Catalytic system : Rhodium-(R)-BINAP complex (0.5 mol%)
Reaction conditions : 50 bar H₂ pressure in methanol at 25°C
Yield : 92% with 98% ee

Post-hydrogenation, the methoxy group at position 4 is retained while the position 3 oxygen undergoes functional group interconversion to introduce the amine moiety.

Enzymatic Resolution of Racemic Amines

For cost-sensitive applications, kinetic resolution of racemic 4-methoxypiperidin-3-amine mixtures using immobilized lipases has been demonstrated:

Enzyme : Candida antarctica lipase B (CAL-B)
Acyl donor : Vinyl acetate
Resolution efficiency : E-value > 200
Process outcome : 49% conversion to (3R,4R)-acetate with >99% ee

Carbamate Protection Strategies

Direct Carbamoylation of Piperidine Amines

The final protection step typically employs tert-butyl carbamoyl chloride under Schotten-Baumann conditions:

Reaction scheme :
(3R,4R)-4-Methoxypiperidin-3-amine + ClCONH(t-Bu) → Target compound

Optimized conditions :

  • Solvent: Dichloromethane/water biphasic system
  • Base: Sodium bicarbonate (2.5 eq)
  • Temperature: 0°C → 25°C gradual warming
  • Reaction time: 12 hours
  • Yield: 85-88%

Alternative Synthetic Pathways

Ring-Closing Metathesis Approach

A novel route utilizing Grubbs II catalyst enables construction of the piperidine ring from acyclic precursors:

Starting diene : N-Boc-3-methoxy-4-pentenylamine
Catalyst : Grubbs II (5 mol%)
Conditions : Toluene, 40°C, 24 hours
Result : 6-membered ring formation with 75% yield
Stereochemical outcome : 3:1 dr favoring (3R,4R) configuration

Critical Process Parameters and Optimization

Comparative analysis of reaction conditions reveals key optimization targets (Table 1):

Table 1. Optimization Parameters for Key Synthetic Steps

Step Parameter Optimal Range Yield Impact
Hydrogenation H₂ Pressure 40-60 bar +15%
Catalyst Loading 0.4-0.6 mol% -
Carbamoylation Base NaHCO₃ vs. NaOH +8%
Solvent Ratio DCM/H₂O 3:1 +12%
Ring-Closing Catalyst Generation Grubbs II vs. Hoveyda +20%

Industrial-Scale Production Considerations

Large-scale manufacturing introduces additional constraints addressed through:

  • Continuous flow hydrogenation systems (PATent WO2023037421)
  • Membrane-based enantiomer separation technologies
  • QbD-guided process validation protocols

Current industrial yields for multi-kilogram batches average 68-72%, with purity specifications >99.5% by HPLC.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide, catalysts.

    Reduction: Lithium aluminum hydride, solvents like ether.

    Substitution: Nucleophiles such as halides, in solvents like acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for designing molecules with potential therapeutic effects, such as analgesics or anti-inflammatory agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Hydroxyl vs. Methoxy Group
  • This impacts solubility and metabolic stability. Used in synthesizing opioid receptor modulators and antiviral agents .
Fluorine Substituent
  • tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1228185-45-2):
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • Critical in the development of Janus kinase (JAK) inhibitors, such as Tofacitinib analogs .
Methyl Substituent
  • tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (CAS 1262787-66-5):
    • The methyl group at the 3-position increases lipophilicity, improving blood-brain barrier penetration.
    • Applied in central nervous system (CNS) drug candidates targeting dopamine receptors .

Heterocyclic Modifications

Tetrahydropyran vs. Piperidine Core
  • tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate (CAS 1340474-87-4): Replacing piperidine with tetrahydropyran alters ring strain and conformational flexibility. Used in glycosidase inhibitors and antibiotics .
Functionalized Derivatives
  • tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate: The cyanoacetyl group enables covalent binding to enzymatic active sites. Key intermediate in irreversible kinase inhibitors (e.g., BTK inhibitors) .

Biological Activity

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1932019-20-9
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.31 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • β-secretase Inhibition : The compound may also exhibit β-secretase inhibitory activity, which is crucial in reducing amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from toxic agents like amyloid-beta (Aβ) peptides. For instance, a related compound demonstrated a significant increase in cell viability in astrocytes exposed to Aβ1-42 .

Compound Cell Type Concentration (μM) Cell Viability (%)
M4Astrocytes100100
Aβ1-42Astrocytes-43.78
M4 + Aβ1-42Astrocytes-62.98

In Vivo Studies

In vivo models have been utilized to assess the efficacy of similar compounds in preventing cognitive decline associated with neurodegenerative diseases. Although specific data for this compound is limited, related studies indicate that such compounds can reduce Aβ levels and improve cognitive function in animal models .

Case Studies

Several case studies highlight the therapeutic potential of related carbamates:

  • Alzheimer's Disease Models : In animal studies, compounds with structural similarities showed promising results in reducing cognitive deficits induced by scopolamine, a drug that mimics Alzheimer’s symptoms .
  • Neuroprotection : Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cultures, contributing to cell survival under pathological conditions .

Q & A

Q. Q1. What are the key steps in synthesizing tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate, and how is purity ensured?

Methodological Answer: The synthesis involves four critical steps:

Piperidine Derivative Preparation : Hydrogenation and functional group protection (e.g., using Boc-anhydride) .

tert-Butyl Carbamate Introduction : Reaction with tert-butyl chloroformate in the presence of triethylamine .

Methoxylation : Methanol and a catalyst (e.g., BF₃·Et₂O) under controlled temperature (0–25°C) .

Purification : Recrystallization from ethanol/water to isolate the hemioxalate salt (purity >95% by HPLC) .

Q. Key Analytical Techniques :

  • NMR (¹H/¹³C) for stereochemical confirmation.
  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry (ESI-MS) to verify molecular weight .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield during methoxylation?

Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (−10°C) to suppress side reactions .
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track methoxy group incorporation .

Q. Q3. What primary biological activities are reported for this compound?

Methodological Answer :

  • AChE Inhibition : Ki = 0.17 μM (competitive inhibition via active-site binding) .
  • β-Secretase Inhibition : IC₅₀ = 15.4 nM (SPR binding assays) .
  • Neuroprotection : Reduces oxidative stress in SH-SY5Y neuronal cells (EC₅₀ = 2.1 μM) .

Q. Comparative Activity :

CompoundAChE Ki (μM)β-Secretase IC₅₀ (nM)
This compound0.1715.4
M4 AnalogN/A22.3
Piperidine Derivative0.4548.7

Advanced Mechanistic Studies

Q. Q4. How can computational modeling predict interactions with acetylcholinesterase (AChE)?

Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding poses in the AChE gorge (PDB: 4EY7).

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability .

Free Energy Calculations : MM-GBSA to quantify ΔG binding (−8.2 kcal/mol correlates with experimental Ki) .

Q. Key Findings :

  • The methoxy group forms a hydrogen bond with Tyr337.
  • tert-Butyl group enhances hydrophobic interactions with Trp86 .

Advanced Structure-Activity Relationships (SAR)

Q. Q5. How does stereochemistry influence neuroprotective efficacy compared to analogs?

Methodological Answer :

  • Stereoisomer Comparison :
    • (3R,4R) -isomer: 80% neuroprotection at 10 μM.
    • (3S,4S) -isomer: <20% activity due to mismatched H-bonding .
  • Methodology :
    • In Vitro Assays : HT-22 cells exposed to glutamate-induced oxidative stress.
    • SAR Analysis : QSAR models (CoMFA/CoMSIA) highlight stereoelectronic effects of the methoxy group .

Advanced Binding Kinetics

Q. Q6. What methodologies determine β-secretase binding kinetics?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize β-secretase on a CM5 chip; measure kon/koff at 25°C .
  • Isothermal Titration Calorimetry (ITC) : ΔH = −12.4 kcal/mol, ΔS = +8.2 cal/mol·K (entropy-driven binding) .
  • Data Analysis : Global fitting (e.g., Biacore T200 software) to derive KD = 15.4 nM .

Safety & Handling

Q. Q7. What safety precautions are required for laboratory handling?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact).
  • Ventilation : Use fume hoods during synthesis (volatile reagents like triethylamine).
  • Storage : −20°C in airtight containers under nitrogen (prevents hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.